![molecular formula C24H19N3O4 B5128834 Methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}phthalazin-1-yl)benzoate](/img/structure/B5128834.png)
Methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}phthalazin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}phthalazin-1-yl)benzoate is an organic compound with a complex structure that includes a phthalazinyl group, a benzoate ester, and a methoxycarbonylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}phthalazin-1-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(methoxycarbonyl)aniline with phthalic anhydride to form an intermediate phthalazinone derivative. This intermediate is then reacted with methyl 4-bromobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}phthalazin-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}phthalazin-1-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}phthalazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(Phenoxycarbonyl)amino]benzoate
- 4-Methoxycarbonylphenylboronic acid pinacol ester
- 4-Methylphenyl benzoate
Uniqueness
Methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}phthalazin-1-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
methyl 4-[4-(4-methoxycarbonylanilino)phthalazin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-30-23(28)16-9-7-15(8-10-16)21-19-5-3-4-6-20(19)22(27-26-21)25-18-13-11-17(12-14-18)24(29)31-2/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNCAGTYMIPDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
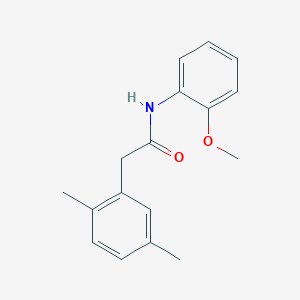
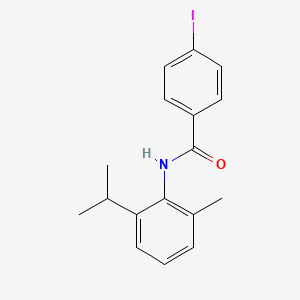
![1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]](/img/structure/B5128761.png)
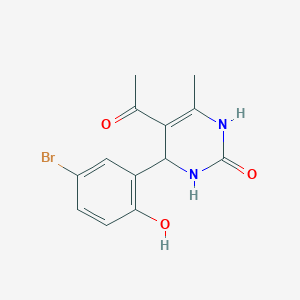

![2-[(3,3-diphenylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5128795.png)
![methyl 3-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]phenyl}-2-cyanoacrylate](/img/structure/B5128808.png)
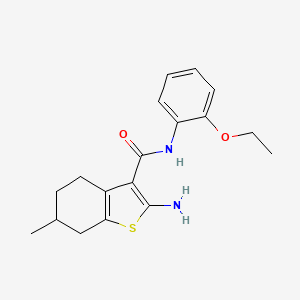
![2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5128821.png)
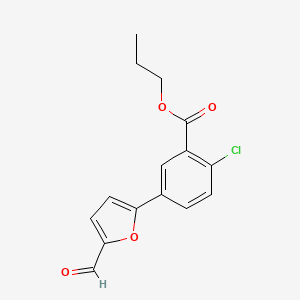
![Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B5128848.png)
![{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile](/img/structure/B5128859.png)
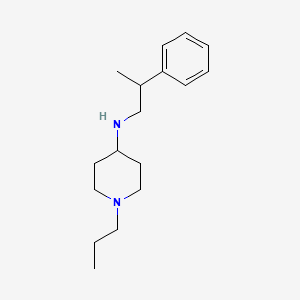
![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
